

2-Bromobenzo[B]thiophene CAS number and IUPAC name

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromobenzo[B]thiophene

Cat. No.: B1329661

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An In-depth Technical Guide to 2-Bromobenzo[b]thiophene

For researchers, scientists, and professionals in drug development, **2-Bromobenzo[b]thiophene** is a pivotal heterocyclic compound. Its unique structure, combining a benzene ring fused to a thiophene ring with a bromine substituent at the 2-position, makes it a versatile intermediate in organic synthesis. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its role in the development of novel materials and pharmaceuticals. Benzothiophene derivatives are known to exhibit a wide range of biological activities, making them significant scaffolds in medicinal chemistry.^{[1][2][3]}

Core Chemical and Physical Properties

2-Bromobenzo[b]thiophene, also known as 2-bromo-1-benzothiophene, is a white to off-white solid at room temperature.^[4] It is sparingly soluble in water but shows good solubility in common organic solvents like ethyl acetate and dichloromethane.^[4]

Identifier	Value	Reference
IUPAC Name	2-bromo-1-benzothiophene	[5]
CAS Number	5394-13-8	[5][6][7][8]
Molecular Formula	C ₈ H ₅ BrS	[5][6][7][8]
Molecular Weight	213.1 g/mol	[6]
Melting Point	44.5-45 °C	[7]
Boiling Point	284.7 °C (Predicted)	[7]
Density	1.649 g/cm ³ (Predicted)	[7]
Flash Point	>110 °C	[7]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **2-Bromobenzo[b]thiophene**. The following data have been reported in the literature.

Technique	Description	Source
¹³ C NMR	Spectra available from various databases.	[5]
GC-MS	Gas Chromatography-Mass Spectrometry data is available.	[5]
FT-IR	Fourier-Transform Infrared spectra have been recorded.	[9]
¹ H NMR	Proton NMR spectra are available for characterization.	[9]

Synthesis and Experimental Protocols

The synthesis of **2-Bromobenzo[b]thiophene** can be achieved through various methods. Below are detailed protocols for two common laboratory-scale syntheses.

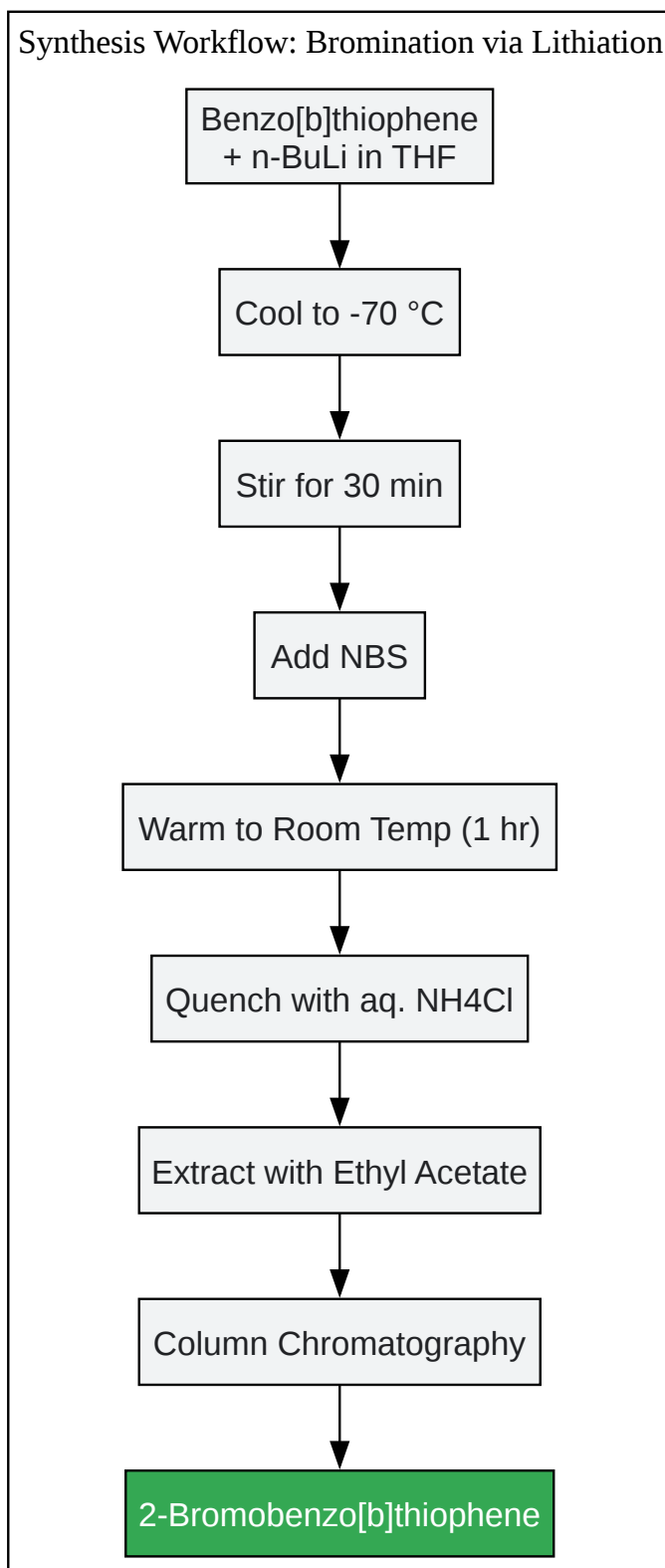
Protocol 1: Bromination via Lithiation

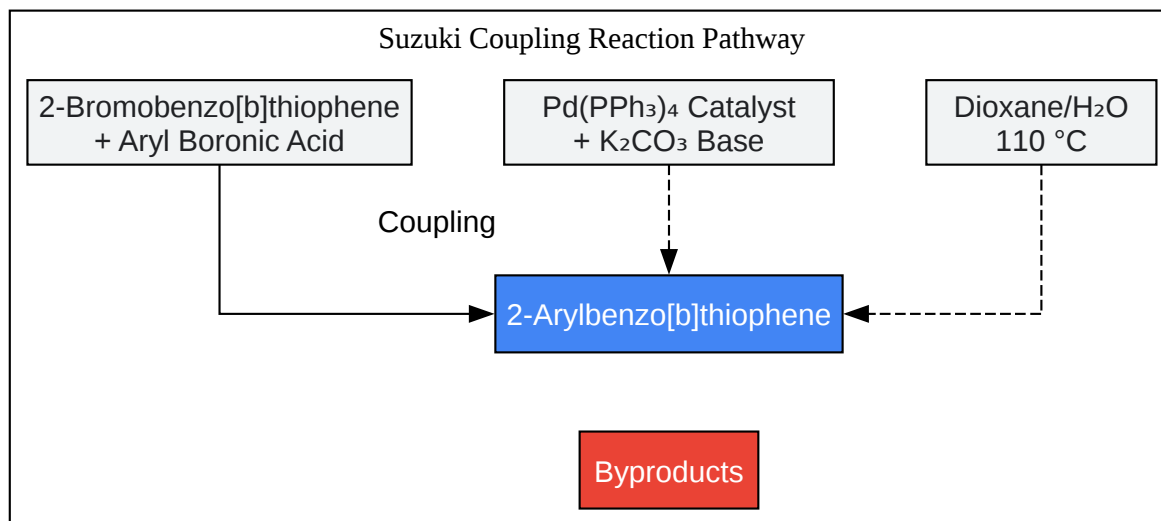
This method involves the deprotonation of benzo[b]thiophene at the 2-position using a strong base, followed by quenching with a bromine source.

Methodology:

- Dissolve benzo[b]thiophene (2.0 g, 15 mmol) in 20 mL of tetrahydrofuran (THF) in a flask under a nitrogen atmosphere.[6]
- Cool the solution to -70 °C using a dry ice/acetone bath.[6]
- Slowly add n-butyllithium (2.5 M in hexane, 12 mL, 30 mmol) dropwise to the solution.[6]
- Stir the reaction mixture at -70 °C for 30 minutes.[6]
- Add N-bromosuccinimide (NBS) (5.3 g, 30 mmol) to the mixture.[6]
- Allow the reaction to slowly warm to room temperature over a period of 1 hour.[6]
- Quench the reaction by adding 20 mL of a saturated aqueous solution of ammonium chloride.[6]
- Extract the product with ethyl acetate (3 x 30 mL).[6]
- Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[6]
- Purify the crude product by silica gel column chromatography (eluent: petroleum ether/ethyl acetate = 100:1) to yield **2-bromobenzo[b]thiophene** as a white solid.[6]

Synthesis Workflow: Bromination via Lithiation





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- To cite this document: BenchChem. [2-Bromobenzo[B]thiophene CAS number and IUPAC name]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1329661#2-bromobenzo-b-thiophene-cas-number-and-iupac-name]

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